molecular formula C17H19N3O4S B2940392 2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide CAS No. 1251561-59-7

2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide

Cat. No.: B2940392
CAS No.: 1251561-59-7
M. Wt: 361.42
InChI Key: CGWFDWUTNVEIFS-UHFFFAOYSA-N
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Description

2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a dihydropyridinyl moiety

Scientific Research Applications

2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .

Mode of Action

The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . This could potentially influence its binding mode to target proteins, but further studies are needed to confirm this.

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Compounds with a pyrrolidine ring have been found to interact with various biochemical pathways, depending on their specific target proteins .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like this one can help modify physicochemical parameters and obtain better adme/tox results for drug candidates

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and mode of action information. The compound’s pyrrolidine ring could potentially lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common method involves the reaction of a pyrrolidine derivative with a sulfonyl chloride under basic conditions to introduce the sulfonyl group. The dihydropyridinyl moiety can be introduced through a cyclization reaction involving a suitable precursor. The final step often involves the acylation of the intermediate with phenylacetamide under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-16(18-14-7-2-1-3-8-14)13-19-10-6-9-15(17(19)22)25(23,24)20-11-4-5-12-20/h1-3,6-10H,4-5,11-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWFDWUTNVEIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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